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Compound of Interest

Compound Name: 6-Aminocaproic acid

Cat. No.: B1665357 Get Quote

An In-depth Technical Guide to 6-Aminocaproic Acid: Structure, Function, and Experimental

Analysis

Introduction
6-Aminocaproic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic

derivative of the amino acid lysine. It functions as a potent inhibitor of fibrinolysis, the

physiological process that results in the breakdown of blood clots. By reversibly blocking the

binding of plasminogen and plasmin to fibrin, 6-aminocaproic acid effectively prevents clot

dissolution. This property makes it a valuable therapeutic agent in clinical situations

characterized by excessive bleeding due to hyperfibrinolysis. This guide provides a detailed

overview of its structure, mechanism of action, pharmacological data, and key experimental

protocols for its study, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical
Properties
6-Aminocaproic acid is a simple, small molecule with the chemical formula C₆H₁₃NO₂.

Structurally, it is a straight-chain carboxylic acid with an amino group at the epsilon-carbon (the

sixth carbon atom). This structure is critical to its function as it mimics the amino acid lysine.

IUPAC Name: 6-aminohexanoic acid

Molecular Weight: 131.17 g/mol

Appearance: White, crystalline powder
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Solubility: Freely soluble in water, slightly soluble in alcohol, and practically insoluble in

chloroform and ether.

Its structural similarity to lysine allows it to act as a competitive antagonist at the lysine binding

sites of plasminogen and plasmin, which are essential for their interaction with fibrin.

Mechanism of Action: Inhibition of Fibrinolysis
The primary function of 6-aminocaproic acid is the inhibition of fibrinolysis. It achieves this by

interfering with the activation of plasminogen to plasmin and by blocking the action of plasmin

itself.

Under normal physiological conditions, tissue plasminogen activator (t-PA) and urokinase

plasminogen activator (u-PA) bind to fibrin within a clot. This binding facilitates the conversion

of plasminogen, which is also bound to fibrin, into the active enzyme plasmin. Plasmin then

degrades the fibrin mesh, leading to clot dissolution.

6-Aminocaproic acid disrupts this process in a concentration-dependent manner:

At low concentrations, it competitively inhibits the lysine binding sites on plasminogen,

preventing it from binding to fibrin. This reduces the efficiency of plasmin generation on the

clot surface.

At high concentrations, it acts as a non-competitive inhibitor of plasmin, likely by inducing a

conformational change in the enzyme, which blocks its proteolytic activity.

The following diagram illustrates the inhibition of the plasminogen activation pathway by 6-
aminocaproic acid.

Figure 1: Inhibition of the Fibrinolytic Pathway by 6-Aminocaproic Acid.

Quantitative Pharmacological Data
The efficacy and behavior of 6-aminocaproic acid can be quantified through various

pharmacological parameters. The following table summarizes key data from scientific literature.
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Parameter Value Species/System Description

Binding Affinity (Kd) ~50-100 µM Human Plasminogen

Dissociation constant

for the binding of 6-

aminocaproic acid to

the lysine binding

sites of plasminogen.

Inhibition Constant

(Ki)
~10-30 µM t-PA mediated lysis

Concentration

required to inhibit the

rate of fibrinolysis by

50% in a purified

system.

Plasma Half-life (t½) 1-2 hours Human

The time required for

the plasma

concentration of the

drug to be reduced by

half.

Volume of Distribution

(Vd)
0.2-0.4 L/kg Human

Apparent volume into

which the drug is

distributed to produce

the observed plasma

concentration.

Renal Clearance
~75% of creatinine

clearance
Human

Primarily excreted

unchanged in the

urine, indicating rapid

renal clearance.

Therapeutic Plasma

Conc.
>130 mg/L (or ~1 mM) Human

Minimum plasma

concentration

generally required for

effective inhibition of

systemic

hyperfibrinolysis.

Experimental Protocols
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Characterizing the activity of 6-aminocaproic acid involves various in vitro assays. Below are

detailed methodologies for two key experiments.

Chromogenic Assay for Plasminogen Activation
This assay measures the ability of 6-aminocaproic acid to inhibit the conversion of

plasminogen to plasmin by t-PA.

Principle: t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a

chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured

spectrophotometrically at 405 nm. The rate of color development is proportional to plasmin

activity.

Materials:

Human glu-plasminogen

Human two-chain t-PA

Chromogenic plasmin substrate (e.g., S-2251)

Tris-HCl buffer (50 mM, pH 7.4, with 100 mM NaCl)

96-well microplate

Microplate reader

6-Aminocaproic acid stock solutions (various concentrations)

Procedure:

Prepare a reaction mixture in a microplate well containing Tris-HCl buffer, plasminogen (final

concentration 1 µM), and the chromogenic substrate (final concentration 0.5 mM).

Add varying concentrations of 6-aminocaproic acid (e.g., 0 µM to 1 mM) to the respective

wells.

Initiate the reaction by adding t-PA (final concentration 1 nM).
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Immediately place the plate in a microplate reader pre-warmed to 37°C.

Measure the absorbance at 405 nm every minute for 30 minutes.

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of

6-aminocaproic acid.

Plot the reaction velocity against the inhibitor concentration and fit the data to determine the

IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

In Vitro Clot Lysis Assay
This assay provides a more physiologically relevant measure of antifibrinolytic activity by

assessing the lysis of a pre-formed fibrin clot.

Principle: A plasma clot is formed in the presence of a plasminogen activator (t-PA). The time it

takes for the clot to lyse is measured. The presence of 6-aminocaproic acid is expected to

prolong the lysis time.

Materials:

Citrated human plasma

Thrombin

Calcium chloride (CaCl₂)

Tissue plasminogen activator (t-PA)

6-Aminocaproic acid stock solutions

Turbidimetric microplate reader or visual inspection setup

Procedure:

Pipette human plasma into wells of a 96-well plate.

Add different concentrations of 6-aminocaproic acid to the wells.
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Add t-PA to each well to initiate fibrinolysis upon clotting.

Initiate clot formation by adding a mixture of thrombin and CaCl₂.

Monitor the optical density (e.g., at 405 nm) of the wells over time at 37°C. The clot formation

will cause a rapid increase in absorbance, which will then decrease as the clot lyses.

The lysis time is defined as the time from the midpoint of clot formation to the midpoint of clot

dissolution.

Plot the clot lysis time against the concentration of 6-aminocaproic acid.

The following diagram outlines the workflow for the in vitro clot lysis assay.
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Figure 2: Experimental Workflow for an In Vitro Clot Lysis Assay.
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Therapeutic Applications and Rationale
The primary clinical use of 6-aminocaproic acid is to control bleeding caused by elevated

fibrinolytic activity. Its application is logically derived from its mechanism of action.

Key Indications:

Cardiovascular Surgery: To reduce perioperative bleeding and the need for blood

transfusions.

Dental Extractions in Hemophiliacs: As an adjunct therapy to prevent bleeding following

dental procedures.

Menorrhagia: To reduce excessive menstrual bleeding.

Antidote for Thrombolytic Overdose: To reverse the effects of fibrinolytic drugs like

streptokinase or t-PA.

Traumatic Hyphema: To prevent re-bleeding in the anterior chamber of the eye.

The logical relationship between the drug's mechanism and its therapeutic effect is

straightforward: by inhibiting the premature breakdown of essential hemostatic clots, it

promotes and maintains hemostasis in conditions of excessive bleeding.
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Hyperfibrinolysis:
Excessive Plasmin Activity

Premature Breakdown
of Hemostatic Clots

Clinical Bleeding

Stabilization of
Hemostatic ClotsAdminister

6-Aminocaproic Acid

Mechanism:
Inhibition of Plasminogen

Activation & Plasmin

 prevents

Hemostasis Achieved:
Bleeding Controlled

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1665357?utm_src=pdf-body
https://www.benchchem.com/product/b1665357?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Logical Relationship Between Mechanism and Therapeutic Effect.

Conclusion
6-Aminocaproic acid is a cornerstone of antifibrinolytic therapy. Its simple chemical structure,

which mimics lysine, provides a highly specific mechanism for inhibiting the fibrinolytic system.

A thorough understanding of its molecular interactions, pharmacokinetics, and methods for its

evaluation is essential for its effective clinical use and for the development of novel

antifibrinolytic agents. The quantitative data and experimental protocols provided in this guide

offer a framework for researchers and drug development professionals to further investigate

and utilize this important compound.

To cite this document: BenchChem. [structure and function of 6-Aminocaproic acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665357#structure-and-function-of-6-aminocaproic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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